Microwave-Assisted Double Suzuki-Miyaura Coupling: Reaction Time and Yield Advantage Versus Conventional Thermal Heating
In the synthesis of 2-(arylsulfonylmethyl)-6,8-dibromo-3-nitroimidazo[1,2-a]pyridine derivatives, a direct comparison of double Suzuki-Miyaura cross-coupling conditions was reported. Under conventional thermal heating with Pd(OAc)₂ catalyst in water, the reaction required prolonged reaction times and produced poor yields (condition A). Switching to microwave-assisted heating reduced the reaction time to less than one hour and markedly improved the yields (condition B). Further optimization of solvent and palladium source under microwave conditions produced yields of up to 79% for the double coupling sequence, representing a substantial improvement over the baseline thermal protocol . The substrate scope for this 6,8-dibromo scaffold enabled efficient introduction of diverse aryl groups at both reactive positions in a single operational step, a transformation pathway that is unavailable with mono-bromo or alternative regioisomeric starting materials that lack the requisite dual-handle architecture .
| Evidence Dimension | Reaction time and isolated yield for double Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Microwave heating (optimized conditions): reaction time <1 hour, yield up to 79% for double coupling |
| Comparator Or Baseline | Conventional thermal heating (Pd(OAc)₂, water): long reaction times, poor yields |
| Quantified Difference | Reaction time reduced to <1 hour from prolonged duration; yield improved to 79% (optimized conditions) from poor baseline |
| Conditions | Double Suzuki-Miyaura coupling of 2-(arylsulfonylmethyl)-6,8-dibromo-3-nitroimidazo[1,2-a]pyridine; Pd catalysis; microwave versus conventional thermal activation |
Why This Matters
Faster reaction times and improved yields directly translate to reduced synthesis costs and higher throughput in medicinal chemistry campaigns, making this 6,8-dibromo scaffold a more efficient starting point for library generation compared to mono-bromo alternatives requiring multiple separate coupling steps.
